N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15155094
InChI: InChI=1S/C25H20FNO5/c1-14-18-13-16(27-25(29)17-6-4-5-7-19(17)26)9-11-20(18)32-24(14)23(28)15-8-10-21(30-2)22(12-15)31-3/h4-13H,1-3H3,(H,27,29)
SMILES:
Molecular Formula: C25H20FNO5
Molecular Weight: 433.4 g/mol

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide

CAS No.:

Cat. No.: VC15155094

Molecular Formula: C25H20FNO5

Molecular Weight: 433.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide -

Specification

Molecular Formula C25H20FNO5
Molecular Weight 433.4 g/mol
IUPAC Name N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-fluorobenzamide
Standard InChI InChI=1S/C25H20FNO5/c1-14-18-13-16(27-25(29)17-6-4-5-7-19(17)26)9-11-20(18)32-24(14)23(28)15-8-10-21(30-2)22(12-15)31-3/h4-13H,1-3H3,(H,27,29)
Standard InChI Key PJUPGMOJUJTIOE-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC(=C(C=C4)OC)OC

Introduction

Structural Overview

The compound consists of:

  • Core Framework: A benzofuran moiety substituted at the 3-position with a methyl group and at the 5-position with a fluorobenzamide group.

  • Substituents:

    • A 3,4-dimethoxybenzoyl group attached to the 2-position of the benzofuran ring.

    • A fluorobenzamide group linked to the benzofuran scaffold.

Molecular Formula and Key Features

  • Molecular Formula: C23H18FNO5

  • Key Functional Groups:

    • Benzofuran core

    • Amide linkage (-CONH-)

    • Fluorine atom on the benzamide ring

    • Dimethoxy (-OCH3) groups on the benzoyl ring

Synthesis

While specific synthetic routes for this compound are not detailed in the provided sources, general methods for synthesizing benzofuran derivatives involve:

  • Starting Materials:

    • Benzofuran precursors (e.g., substituted salicylaldehydes or phenols).

    • Appropriate acylating agents for introducing the benzoyl group.

    • Fluorinated aromatic amines for amide formation.

  • Typical Reactions:

    • Friedel-Crafts acylation to introduce the benzoyl group.

    • Amidation reactions using coupling agents like EDC or DCC to attach the fluorobenzamide moiety.

Analytical Characterization

Characterization of such compounds typically involves:

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and carbon (13^{13}C) NMR spectra provide insights into chemical shifts corresponding to aromatic protons, methoxy groups, and amide linkages.

    • Example: Signals for methoxy protons typically appear as singlets in the range of 3.5–4 ppm.

  • Infrared (IR) Spectroscopy:

    • Key absorption bands include:

      • C=O stretching (~1650–1700 cm1^{-1}) for the amide group.

      • Aromatic C-H stretching (~3000 cm1^{-1}).

  • Mass Spectrometry (MS):

    • Used to confirm molecular weight and fragmentation patterns.

Crystallographic Data

  • X-ray diffraction can provide three-dimensional structural confirmation, including bond lengths and angles.

Potential Applications

Benzofuran derivatives are known for their diverse biological and pharmacological properties, suggesting potential applications for this compound:

  • Antimicrobial Activity:

    • Benzofurans often exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi .

  • Anticancer Potential:

    • Compounds with similar frameworks have been studied for their cytotoxic effects on cancer cell lines .

  • Pharmacological Relevance:

    • The presence of fluorine enhances metabolic stability and bioavailability, making such compounds attractive for drug development.

Research Findings on Related Compounds

PropertyObservations from Related Studies
Antimicrobial ActivityBenzofuran derivatives showed MIC values between 50–200 µg/mL against Gram-positive bacteria .
Spectroscopic FeaturesIR bands for C=O stretching (~1689 cm1^{-1}) and aromatic signals in NMR spectra are common .
Biological SignificanceSimilar compounds demonstrated antifungal activity against Candida species .

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